molecular formula C17H12F3N3OS B2614992 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392244-63-2

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2614992
CAS No.: 392244-63-2
M. Wt: 363.36
InChI Key: MLDKPGXIKGXIBY-UHFFFAOYSA-N
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Description

“N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are then prepared by reacting these hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety, in particular, is known to have diverse activities . This is attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the ring, which provide low toxicity and great in vivo stability .


Chemical Reactions Analysis

1,3,4-Thiadiazoles can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . Other reactions include those of N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide .

Scientific Research Applications

Anticancer Activities

Research has demonstrated that derivatives of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide exhibit significant anticancer activities. For instance, compounds synthesized from similar scaffolds have been evaluated for their efficacy against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). These studies reveal that certain derivatives exhibit moderate to excellent anticancer activity, highlighting the compound's potential as a basis for developing new anticancer agents (Ravinaik et al., 2021). Additionally, microwave-assisted synthesis of thiadiazole and benzamide derivatives has shown promising anticancer activity, with some compounds displaying comparable or superior efficacy to standard drugs like Adriamycin (Tiwari et al., 2017).

Photophysical Properties

Another aspect of scientific research on this compound focuses on its photophysical properties. Novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles have been synthesized, showcasing a range of photophysical properties such as large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE). These properties suggest potential applications in materials science, particularly in developing new fluorescent materials for various technological applications (Zhang et al., 2017).

Supramolecular Gelators

Research has also explored the role of this compound derivatives as supramolecular gelators. The study of N-(thiazol-2-yl) benzamide derivatives, for example, aimed to understand the influence of methyl functionality and non-covalent interactions on gelation behavior. This research indicates that certain derivatives can act as effective gelators for ethanol/water and methanol/water mixtures, which could have implications for the design of new materials and applications in drug delivery systems (Yadav & Ballabh, 2020).

Mechanism of Action

While the exact mechanism of action of “N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” is not specified, it is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c1-10-5-7-11(8-6-10)15-22-23-16(25-15)21-14(24)12-3-2-4-13(9-12)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDKPGXIKGXIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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